molecular formula C7H13NO4 B13497180 N-Acetyl-O-ethyl-L-serine

N-Acetyl-O-ethyl-L-serine

Cat. No.: B13497180
M. Wt: 175.18 g/mol
InChI Key: RAQZVRCZJCDGRB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-O-ethyl-L-serine is a derivative of the amino acid serine, characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-O-ethyl-L-serine typically involves the acetylation of L-serine followed by ethylation. One common method includes the reaction of L-serine with acetic anhydride to form N-acetyl-L-serine, which is then subjected to ethylation using ethyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving engineered microorganisms may be explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-O-ethyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetyl group can be reduced to form N-ethyl-L-serine.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

N-Acetyl-O-ethyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-O-ethyl-L-serine involves its interaction with enzymes and metabolic pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions. The acetyl and ethyl groups may enhance its binding affinity and specificity for certain molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

    N-Acetyl-L-serine: Lacks the ethyl group, making it less hydrophobic.

    O-Ethyl-L-serine: Lacks the acetyl group, affecting its reactivity and interactions.

    N-Acetyl-O-methyl-L-serine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: N-Acetyl-O-ethyl-L-serine is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S)-2-acetamido-3-ethoxypropanoic acid

InChI

InChI=1S/C7H13NO4/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1

InChI Key

RAQZVRCZJCDGRB-LURJTMIESA-N

Isomeric SMILES

CCOC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCOCC(C(=O)O)NC(=O)C

Origin of Product

United States

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